molecular formula C31H58N4O10 B14789745 2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycar-bonyl-amino)-propyl]-amino}-pentanoic acid

2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycar-bonyl-amino)-propyl]-amino}-pentanoic acid

Cat. No.: B14789745
M. Wt: 646.8 g/mol
InChI Key: HSPKBBVFWXCYJN-UHFFFAOYSA-N
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Description

2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycarbonyl-amino)-propyl]-amino}-pentanoic acid is a complex organic compound featuring multiple tert-butyloxycarbonyl (Boc) protecting groups. These Boc groups are commonly used in organic synthesis to protect amine functionalities from unwanted reactions during multi-step synthesis processes . The compound’s structure includes a pentanoic acid backbone with two Boc-protected amino groups, making it a valuable intermediate in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycarbonyl-amino)-propyl]-amino}-pentanoic acid typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include:

    Protection of Amines: The amine groups are protected by reacting with Boc2O in an aqueous or organic solvent under mild conditions.

    Formation of the Pentanoic Acid Backbone: The protected amines are then coupled with a pentanoic acid derivative using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated synthesis equipment. The process would include:

    Bulk Protection: Large quantities of the starting amines are protected using Boc2O in a controlled environment.

    Coupling Reactions: The protected amines are then coupled with pentanoic acid derivatives in large reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycarbonyl-amino)-propyl]-amino}-pentanoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Coupling: DIC and HOBt in an organic solvent like dimethylformamide (DMF).

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Deprotected Amines: Removal of Boc groups yields free amines.

    Peptides: Coupling reactions produce peptide chains.

    Substituted Derivatives: Nucleophilic substitution yields various functionalized derivatives.

Scientific Research Applications

2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycarbonyl-amino)-propyl]-amino}-pentanoic acid has several scientific research applications:

    Peptide Synthesis: Used as an intermediate in the synthesis of complex peptides and proteins.

    Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.

    Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.

    Material Science: Employed in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycarbonyl-amino)-propyl]-amino}-pentanoic acid primarily involves its role as a protected intermediate. The Boc groups protect the amine functionalities during multi-step synthesis, preventing unwanted side reactions. Upon deprotection, the free amines can participate in various biochemical and chemical processes, including peptide bond formation and nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-protected Amino Acids: Similar in structure but with different amino acid backbones.

    Boc-protected Peptides: Larger peptide chains with Boc-protected amines.

    Other Protected Amines: Compounds with different protecting groups like Fmoc (9-fluorenylmethoxycarbonyl).

Uniqueness

2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycarbonyl-amino)-propyl]-amino}-pentanoic acid is unique due to its specific structure, which includes multiple Boc-protected amines on a pentanoic acid backbone. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Properties

Molecular Formula

C31H58N4O10

Molecular Weight

646.8 g/mol

IUPAC Name

2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid

InChI

InChI=1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37)

InChI Key

HSPKBBVFWXCYJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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